2-Methyl-2-propanamine tungsten(6+) salt

Single-source precursor Tungsten nitride deposition Co-reactant-free CVD

2-Methyl-2-propanamine tungsten(6+) salt, systematically named bis(tert-butylimido)bis(tert-butylamido)tungsten (BTBTT, (t-BuN)₂W(NHBu-t)₂), is a tungsten(VI) organometallic complex bearing two tert-butylimido and two tert-butylamido ligands. This all‑nitrogen coordinated, fluorine‑free compound is employed as a volatile single‑source precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tungsten nitride (WNₓ) thin films, eliminating the need for an external nitrogen co-reactant.

Molecular Formula C16H44N4W
Molecular Weight 476.396
CAS No. 124235-53-6
Cat. No. B599943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propanamine tungsten(6+) salt
CAS124235-53-6
Molecular FormulaC16H44N4W
Molecular Weight476.396
Structural Identifiers
SMILESCC(C)(C)N.CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.[W]
InChIInChI=1S/4C4H11N.W/c4*1-4(2,3)5;/h4*5H2,1-3H3;
InChIKeyNZXTXEMULNSJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-propanamine Tungsten(6+) Salt (CAS 124235-53-6) — A Volatile, Fluorine-Free, Single-Source WNₓ CVD/ALD Precursor


2-Methyl-2-propanamine tungsten(6+) salt, systematically named bis(tert-butylimido)bis(tert-butylamido)tungsten (BTBTT, (t-BuN)₂W(NHBu-t)₂), is a tungsten(VI) organometallic complex bearing two tert-butylimido and two tert-butylamido ligands. This all‑nitrogen coordinated, fluorine‑free compound is employed as a volatile single‑source precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tungsten nitride (WNₓ) thin films, eliminating the need for an external nitrogen co-reactant [1]. With a boiling point of 50 °C at 0.05 Torr [2], BTBTT offers sufficient room-temperature volatility for vapor‑phase delivery, and its intrinsic W–N double bonds promote retention of nitrogen during pyrolysis, enabling deposition of conductive, cubic‑phase WNₓ films over a wide substrate temperature window (450–650 °C) [1].

Why BTBTT Cannot Be Replaced by Generic Tungsten Imido/Amido Precursors in WNₓ Thin‑Film Processes


Tungsten imido/amido complexes share a common ligand architecture, yet minor structural modifications in the amido substituents profoundly alter decomposition chemistry and deposition performance. BTBTT’s tert‑butylamido (–NHᵗBu) ligands contain no β‑hydrogen atoms, thereby precluding β‑hydride elimination pathways that generate hydrogen cyanide and imine by‑products in the diethylamido analog BTBDT [1]. Furthermore, BTBTT functions as a true single‑source precursor—both tungsten and nitrogen originate from the same molecule—whereas its closest structural analog, bis(tert-butylimido)bis(dimethylamido)tungsten (BTBMW), requires ammonia co‑reactant to deposit stoichiometric WN films [2]. These mechanistic differences directly impact film purity, carbon incorporation, and process complexity, making simple in‑class substitution unreliable without requalification of the entire deposition process.

Quantitative Differentiation Evidence for Bis(tert‑butylimido)bis(tert‑butylamido)tungsten (BTBTT) vs. Closest Analogs


BTBTT Functions as a True Single‑Source WNₓ Precursor — Eliminates NH₃ Co‑Reactant Required by BTBMW

BTBTT delivers both tungsten and nitrogen from a single molecule, depositing polycrystalline cubic WNₓ films without any added nitrogen source, whereas the dimethylamido analog BTBMW requires ammonia co‑reactant to achieve stoichiometric tungsten nitride. Under single‑source precursor (SSP) conditions, BTBTT yielded WNₓ films with N/W ratios of 0.7–1.8 across 450–650 °C by MOCVD at growth rates of 2–10 nm/min [1]. In contrast, BTBMW deposited under SSP conditions produced mixed WCₓ/WNₓ phases; crystalline WN films were obtained only upon addition of NH₃ at T ≥ 600 °C [2].

Single-source precursor Tungsten nitride deposition Co-reactant-free CVD

Absence of β‑Hydrogen in BTBTT Suppresses HCN and Imine Evolution Observed with the Diethylamido Analog BTBDT

BTBTT’s tert‑butylamido ligands lack β‑H atoms, shutting down β‑hydride elimination pathways that are active in the diethylamido isomer BTBDT. Temperature‑programmed desorption (TPD) and synchrotron X‑ray photoelectron spectroscopy (SR‑XPS) on Cu(111) under UHV revealed that BTBTT decomposition products consist exclusively of t‑butylamine (α‑H abstraction), isobutylene (γ‑H elimination), acetonitrile (β‑methyl elimination), and H₂. No HCN or imine species were detected [1]. By contrast, BTBDT generates significant quantities of HCN and EtN=CHMe (imine) via β‑H elimination, adding reactive nitrogen‑ and carbon‑containing fragments to the gas phase that can incorporate as impurities in the growing film [1].

β‑Hydride elimination Thermal decomposition mechanism Ligand architecture

MOCVD‑Derived WNₓ Film Resistivity from BTBTT: 4300 → 620 μΩ·cm Tunable Across 500–650 °C Deposition Range

The electrical resistivity of WNₓ films deposited from BTBTT by thermal MOCVD exhibits a pronounced inverse correlation with deposition temperature, decreasing from 4300 μΩ·cm at 500 °C to 620 μΩ·cm at 650 °C [1]. This 6.9‑fold reduction provides a tunable resistivity window for barrier/liner applications. For context, WN films deposited by ALD from BTBMW + NH₃ at much lower substrate temperatures (250–350 °C) typically achieve lower as‑deposited resistivity (~200–500 μΩ·cm) [2], but BTBTT’s higher thermal budget enables integration with processes requiring elevated temperatures, such as post‑deposition annealing or subsequent high‑temperature CVD steps. The BTBTT‑derived films are cubic polycrystalline with lattice parameter a = 0.414–0.418 nm [1].

WNₓ thin film resistivity MOCVD process window Diffusion barrier

BTBTT Serves as the Universal Synthetic Intermediate for an Entire Family of W(NᵗBu)₂(NR₂)₂ Deposition Precursors

A 2022 patent (US 2022/0056061 A1) discloses a two‑stage synthesis wherein BTBTT — [W(NᵗBu)₂(NHᵗBu)₂] — is first prepared from WCl₆ and tert‑butylamine, then reacted with any secondary amine HNR₂ to yield the corresponding bis(tert‑butylimido)bis(dialkylamido)tungsten complex [W(NᵗBu)₂(NR₂)₂] in high purity and good yield [1]. This positions BTBTT as the gateway intermediate for synthesizing next‑generation tungsten precursors with tailored volatility, thermal stability, and reactivity. No other single tungsten imido/amido compound is reported to serve as such a broadly enabling synthetic platform. The patent explicitly claims compounds where R ≠ Me and R ≠ EtMe, demonstrating the breadth of accessible derivatives [1].

Precursor synthesis Chemical platform Supply chain resilience

BTBTT Thermal Decomposition Kinetics: Quantitative Activation Energies for CVD Process Modeling

Temperature‑programmed reaction spectroscopy (TPRS) and reactive scattering studies quantified the activation energies governing BTBTT decomposition during steady‑state CVD growth: the process leading to evolution of tert‑butylamine proceeds with Eₐ ≈ 30 kcal/mol, while ligand fragmentation reactions (C–H activation, C–C activation, C–N bond rupture) require Eₐ ≈ 40 kcal/mol [1]. These values are higher than those reported for related tungsten amido complexes that decompose via lower‑barrier β‑H elimination pathways. The 30 kcal/mol barrier for the initial amine‑evolution step defines a practical lower bound for the ALD/CVD temperature window, informing precursor delivery temperature selection to avoid premature decomposition in the vapor phase.

Thermal decomposition kinetics CVD precursor activation energy Process modeling

Optimal Application Scenarios for 2-Methyl-2-propanamine Tungsten(6+) Salt (BTBTT) Based on Quantitative Differentiation Evidence


Single-Source MOCVD of WNₓ Diffusion Barriers in High-Aspect-Ratio Copper Interconnects

For back‑end‑of‑line (BEOL) metallization requiring conformal WNₓ barrier films in vias and trenches with aspect ratios exceeding 10:1, BTBTT’s single‑source nature eliminates the need for NH₃ co‑reactant, simplifying gas delivery in cold‑wall LPCVD reactors [1]. The demonstrated resistivity range of 620–4300 μΩ·cm [2] is acceptable for barrier applications, and the absence of β‑H‑derived HCN in the exhaust stream [3] reduces abatement system complexity compared to diethylamido analogs.

Elevated-Temperature Tungsten Nitride Deposition in Multi-Step Process Flows Requiring Thermal Budget Matching

BTBTT’s operational deposition window of 450–650 °C [1] aligns with high‑temperature process modules (e.g., epitaxial silicon deposition, post‑deposition anneals), avoiding the thermal cycling inefficiency of inserting a low‑temperature ALD step (e.g., BTBMW + NH₃ at 250–350 °C) into an otherwise high‑temperature sequence. This thermal budget compatibility is critical for foundry environments where substrate cooling and re‑heating impose throughput penalties.

In-House Synthesis of Customized Tungsten Precursors via BTBTT as the Universal Intermediate

Research groups and pilot‑scale ALD/CVD development facilities that need to screen multiple tungsten precursor candidates with tailored volatility, thermal stability, and reactivity profiles can procure BTBTT as a single starting material, then derivative it with any secondary amine HNR₂ to generate [W(NᵗBu)₂(NR₂)₂] compounds [4]. This approach consolidates chemical inventory, reduces supplier qualification burden, and accelerates precursor optimization cycles for next‑generation logic and memory devices.

Toxic Gas Footprint Minimization in CVD Research Laboratories and Pilot Lines

BTBTT’s decomposition produces no HCN — a highly toxic gas (PEL = 10 ppm, IDLH = 50 ppm) that is evolved by the diethylamido analog BTBDT [3]. For academic and industrial R&D facilities without dedicated HCN scrubbing infrastructure, selecting BTBTT over BTBDT directly reduces occupational exposure risk and avoids the capital cost of HCN gas detection and abatement equipment, while maintaining access to the tungsten imido/amido precursor chemistry space.

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